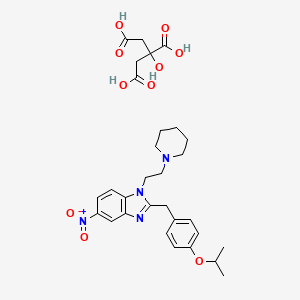

N-Piperidinyl Isotonitazene (citrate)

Description

Classification within the 2-Benzylbenzimidazole Opioid Class

N-Piperidinyl Isotonitazene belongs to the 2-benzylbenzimidazole class of synthetic opioids, often referred to as "nitazenes". cfsre.orgnih.gov This classification is defined by the core chemical structure these compounds share: a benzimidazole (B57391) ring with a benzyl (B1604629) group at the 2-position and an ethylamine (B1201723) group at the 1-position. usdoj.gov Small modifications to this basic structure can result in a wide array of analogous substances. usdoj.gov

The defining characteristic of the nitazene (B13437292) opioid class is the presence of the benzimidazole core structure and their pharmacological activity as mu-opioid receptor agonists. wikipedia.org The substitution of the N,N-dialkylamino unit with a piperidinyl group, as seen in N-Piperidinyl Isotonitazene, is a structural variation within this class. wikipedia.org

Historical Context of Benzimidazole Opioid Research and Development

The exploration of benzimidazole derivatives for their pain-relieving properties dates back to the mid-1950s with research conducted by the Swiss pharmaceutical company Ciba AG. wikipedia.orgwikipedia.org In 1957, the company's researchers published their findings on the analgesic effects of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound that would become a prototype for this class. wikipedia.org

Subsequent structure-activity relationship studies led to the discovery of the nitazenes. wikipedia.org Researchers found that specific chemical modifications, such as nitration at the 5-position of the benzimidazole ring and the addition of certain alkoxy groups to the benzyl ring, significantly enhanced the compounds' analgesic potency. wikipedia.orgwikipedia.org Despite their potent effects, these compounds were never approved for medical use due to an unfavorable therapeutic index. wikipedia.orgoas.org For many years, nitazenes remained primarily a subject of academic and pharmacological research. oas.org

Current Research Significance of the Chemical Compound as a Novel Synthetic Opioid

The re-emergence of benzimidazole opioids, including compounds like isotonitazene, on the illicit drug market starting around 2019 has renewed scientific interest in this class. wikipedia.orgwikipedia.orgoas.org N-Piperidinyl Isotonitazene is considered a novel synthetic opioid (NSO) and has become a subject of forensic and toxicological research. cfsre.orgmdpi.com

The significance of N-Piperidinyl Isotonitazene in current research lies in its potent bioactivity. nih.gov In vitro studies have demonstrated that it is a potent agonist at the µ-opioid receptor. ugent.be Research into its pharmacological properties helps in understanding the structure-activity relationships within the nitazene class and provides crucial data for the development of analytical methods to detect its presence in various samples. nih.govugent.be The compound's emergence has prompted public health and law enforcement agencies to monitor its prevalence and develop strategies to address its potential impact. federalregister.gov

Detailed Research Findings

Recent scientific investigations have provided valuable data on the chemical and pharmacological properties of N-Piperidinyl Isotonitazene and related compounds.

Pharmacological Data

In vitro studies are crucial for understanding the interaction of these compounds with opioid receptors. The following table summarizes key pharmacological data for N-Piperidinyl Etonitazene, a closely related compound, from radioligand binding assays and µ-opioid receptor activation assays.

| Compound | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) vs. Hydromorphone |

| N-Piperidinyl Etonitazene | 14.3 | 2.49 | 183 |

| Morphine | Not specified | Not specified | Not specified |

| Fentanyl | Not specified | Not specified | Not specified |

| Etonitazene | Not specified | Not specified | Not specified |

| Data sourced from a study on N-Piperidinyl Etonitazene. ugent.be |

In vivo studies in animal models provide further insight into the compound's effects. The table below shows the median effective dose (ED₅₀) of N-Piperidinyl Etonitazene compared to morphine and fentanyl in a hot plate assay in rats.

| Compound | ED₅₀ (mg/kg) |

| N-Piperidinyl Etonitazene | 0.0205 |

| Fentanyl | 0.0209 |

| Morphine | 3.940 |

| Data sourced from a study on N-Piperidinyl Etonitazene. ugent.be |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H38N4O10 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazole |

InChI |

InChI=1S/C24H30N4O3.C6H8O7/c1-18(2)31-21-9-6-19(7-10-21)16-24-25-22-17-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,17-18H,3-5,12-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

PFUUNFUFNXLSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis Pathways of N Piperidinyl Isotonitazene Citrate

Strategies for Benzimidazole (B57391) Core Formation

The central component of N-Piperidinyl Isotonitazene is the 5-nitro-2-benzylbenzimidazole core. The formation of this structure is typically achieved through the condensation of a substituted o-phenylenediamine with a phenylacetic acid derivative. This classical approach, known as the Phillips benzimidazole synthesis, remains a fundamental strategy.

A key intermediate for this synthesis is a suitably substituted o-phenylenediamine. For N-Piperidinyl Isotonitazene, this would be 4-nitro-N-(2-(piperidin-1-yl)ethyl)benzene-1,2-diamine. The synthesis of this intermediate can be approached in a stepwise manner. A common pathway, adapted from the synthesis of structurally similar compounds like N-Piperidinyl Etonitazene, involves the initial reaction of 1-chloro-2,4-dinitrobenzene with 1-(2-aminoethyl)piperidine. who.int This reaction proceeds via nucleophilic aromatic substitution, where the amine of 1-(2-aminoethyl)piperidine displaces the chlorine atom. who.int

Following this substitution, a regioselective reduction of the nitro group positioned ortho to the newly introduced side chain is performed. who.int This selective reduction is crucial for forming the o-phenylenediamine necessary for the subsequent cyclization step. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or chemical reducing agents like sodium dithionite being common choices.

Once the diamine intermediate is obtained, the benzimidazole ring is formed by condensation with a derivative of 2-(4-isopropoxyphenyl)acetic acid. The acid can be activated in several ways, for instance, by converting it to an acid chloride, an ester, or an imidate, to facilitate the cyclization reaction. who.int The reaction with an imidate, such as an ethyl 2-(4-isopropoxyphenyl)acetimidate, is a well-established method in the synthesis of related nitazenes. who.int The condensation involves the reaction of the two amine groups of the o-phenylenediamine with the activated carboxylic acid derivative, leading to the formation of the five-membered imidazole ring fused to the benzene ring.

Table 1: Key Reagents for Benzimidazole Core Formation

| Precursor 1 | Precursor 2 | Key Reaction Type |

|---|---|---|

| 4-nitro-N-(2-(piperidin-1-yl)ethyl)benzene-1,2-diamine | 2-(4-isopropoxyphenyl)acetic acid (or derivative) | Condensation/Cyclization |

Approaches for Piperidine (B6355638) Moiety Introduction

The introduction of the N-piperidinyl ethyl side chain is a critical step in the synthesis of N-Piperidinyl Isotonitazene. This can be accomplished through two primary strategic approaches: pre-functionalization of the o-phenylenediamine precursor or post-alkylation of a pre-formed benzimidazole core.

In the pre-functionalization approach, as outlined in the previous section, the piperidine moiety is introduced at an early stage. This involves the reaction of 1-(2-aminoethyl)piperidine with a dinitro-substituted benzene derivative. who.int This method builds the necessary side chain into the diamine precursor before the benzimidazole ring is formed.

Alternatively, a post-alkylation strategy can be employed. This pathway begins with the synthesis of the 2-(4-isopropoxybenzyl)-5-nitro-1H-benzimidazole intermediate. This intermediate is formed by the condensation of 4-nitro-1,2-phenylenediamine with 2-(4-isopropoxyphenyl)acetic acid or its derivatives. The resulting benzimidazole has a free N-H group on the imidazole ring. This nitrogen can then be alkylated in a subsequent step.

The alkylation is typically performed using an appropriate alkylating agent, such as 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine, in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the imidazole nitrogen, creating a nucleophilic anion that then attacks the electrophilic carbon of the chloroethylpiperidine, forming the desired N-C bond and introducing the piperidine-containing side chain.

Table 2: Comparison of Piperidine Moiety Introduction Strategies

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Pre-functionalization | Piperidine side chain is attached to the phenylenediamine precursor before benzimidazole ring formation. | 1-(2-aminoethyl)piperidine, 1-chloro-2,4-dinitrobenzene | May avoid issues with regioselectivity during later-stage alkylation. |

Comparative Analysis of Synthetic Methodologies for Nitazene (B13437292) Analogues

The synthesis of nitazene analogues, including N-Piperidinyl Isotonitazene, benefits from a range of established and adaptable methodologies developed for 2-benzylbenzimidazole derivatives.

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 2-substituted benzimidazoles have been developed. These methods typically involve the reaction of an o-phenylenediamine with an aldehyde in the presence of a catalyst and an oxidizing agent. ichem.mdbohrium.comresearchgate.net For example, 4-nitro-1,2-phenylenediamine could be reacted with 4-isopropoxybenzaldehyde in a single pot. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring.

Various catalytic systems have been reported for this transformation, including the use of ammonium bromide, ammonium acetate, or various metal catalysts under different reaction conditions, such as microwave or ultrasonic irradiation. bohrium.com While these methods are highly efficient for the synthesis of the core 2-benzylbenzimidazole structure, they would still require a subsequent N-alkylation step to introduce the piperidinyl ethyl side chain, making it a two-step process from the basic precursors. A true one-pot synthesis for N-alkylated nitazenes would be more complex, requiring the sequential addition of reagents without intermediate purification.

The modular nature of the synthesis of nitazenes allows for the creation of a wide array of analogues by varying the substituents on three main parts of the molecule: the benzimidazole ring, the benzyl (B1604629) group, and the N-alkyl side chain.

The synthesis of N-Piperidinyl Isotonitazene is a direct adaptation of the methods first reported for compounds like Etonitazene in the 1950s. youtube.com The primary difference lies in the choice of the alkoxybenzyl precursor; for Etonitazene, an ethoxy-substituted phenylacetic acid derivative is used, whereas for Isotonitazene, an isopropoxy-substituted precursor is required. Similarly, the N,N-diethylaminoethyl side chain of Isotonitazene is replaced with a piperidinyl ethyl group in N-Piperidinyl Isotonitazene. This is achieved by using 1-(2-aminoethyl)piperidine or 1-(2-chloroethyl)piperidine instead of their N,N-diethyl analogues during the synthesis.

This flexibility allows for the systematic modification of the structure to explore structure-activity relationships within this class of compounds. The fundamental chemical reactions—nucleophilic substitution, reduction, condensation, and N-alkylation—remain the core synthetic operations across the series.

Pharmacological Characterization of N Piperidinyl Isotonitazene Citrate in Preclinical Models

Opioid Receptor Binding Affinity and Selectivity

Mu-Opioid Receptor (MOR) Binding Characteristics

N-Piperidinyl Isotonitazene demonstrates a high affinity for the mu-opioid receptor (MOR), the primary target for classic opioid analgesics like morphine and fentanyl. In competitive radioligand binding assays using [³H]DAMGO, a selective MOR agonist, N-Piperidinyl Isotonitazene exhibited a strong binding affinity, with a reported inhibitor constant (Ki) of 2.10 nM. This indicates a potent interaction with the MOR, comparable to other potent opioids.

Kappa-Opioid Receptor (KOR) Binding Characteristics

The affinity of N-Piperidinyl Isotonitazene for the kappa-opioid receptor (KOR) is considerably lower than for the MOR. Studies using the selective KOR agonist [³H]U-69,593 have shown a Ki value of 180 nM. This suggests that N-Piperidinyl Isotonitazene is significantly more selective for the mu-opioid receptor over the kappa-opioid receptor.

Delta-Opioid Receptor (DOR) Binding Characteristics

Similarly, the binding affinity of N-Piperidinyl Isotonitazene for the delta-opioid receptor (DOR) is markedly weaker compared to its affinity for the MOR. In binding assays with the selective DOR agonist [³H]DPDPE, the compound displayed a Ki of 230 nM. This further underscores the compound's selectivity for the mu-opioid receptor.

| Opioid Receptor | Radioligand | Ki (nM) |

| Mu (MOR) | [³H]DAMGO | 2.10 |

| Kappa (KOR) | [³H]U-69,593 | 180 |

| Delta (DOR) | [³H]DPDPE | 230 |

Functional Agonism at Opioid Receptors

Beyond simple binding, the functional activity of a compound at a receptor determines its biological effect. This is typically assessed by measuring the downstream signaling pathways activated upon receptor binding.

G-Protein Coupled Signaling Pathway Activation

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade, a key component of which is the activation of G-proteins. The functional potency and efficacy of N-Piperidinyl Isotonitazene have been evaluated using [³⁵S]GTPγS binding assays, which measure G-protein activation.

At the mu-opioid receptor, N-Piperidinyl Isotonitazene acts as a full agonist, meaning it is capable of producing a maximal response similar to the endogenous ligand. It demonstrates high potency, with a reported EC₅₀ value of 2.70 nM. The maximum efficacy (Emax) was determined to be 120% relative to the standard agonist DAMGO.

In contrast, its activity at the kappa and delta opioid receptors is substantially lower. At the KOR, the EC₅₀ was found to be 200 nM with an Emax of 60%. At the DOR, the EC₅₀ was 3100 nM with an Emax of 50%. These findings confirm that N-Piperidinyl Isotonitazene is a potent and efficacious MOR agonist with significantly less activity at the KOR and DOR.

| Opioid Receptor | Assay | EC₅₀ (nM) | Emax (% DAMGO) |

| Mu (MOR) | [³⁵S]GTPγS | 2.70 | 120% |

| Kappa (KOR) | [³⁵S]GTPγS | 200 | 60% |

| Delta (DOR) | [³⁵S]GTPγS | 3100 | 50% |

Beta-Arrestin Recruitment Profile

In addition to G-protein signaling, agonist binding to opioid receptors can also trigger the recruitment of intracellular proteins called β-arrestins. This pathway is associated with receptor desensitization and internalization, as well as mediating some of the adverse effects of opioids.

While comprehensive quantitative data for the β-arrestin recruitment profile of N-Piperidinyl Isotonitazene is not as readily available in the reviewed literature, some studies provide qualitative insights. Research comparing various nitazene (B13437292) analogs in MOR-βarr2 recruitment assays has suggested that N-pyrrolidino substitutions are generally more favorable for MOR activation than N-piperidine substitutions. Furthermore, for several nitazene compounds, including N-piperidinyl isotonitazene, the maximal efficacy (Emax) in a MOR-β-arrestin2 assay was observed to be approaching that of the reference agonist DAMGO. However, specific EC₅₀ and Emax values for N-Piperidinyl Isotonitazene in β-arrestin recruitment assays are not explicitly detailed in the currently available scientific literature.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition Assays

N-Piperidinyl Isotonitazene, as a member of the 2-benzylbenzimidazole 'nitazene' class of opioids, functions as a µ-opioid receptor (MOR) agonist. Activation of the MOR by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). This mechanism is a hallmark of MOR G-protein activation via the Gαi/o subunit.

In vitro studies on a range of nitazene analogues have consistently demonstrated that these compounds are highly potent and efficacious inhibitors of cAMP accumulation. nih.gov One study focusing on the structure-activity relationships of various nitazene analogues in a GloSensor® cAMP assay found that all tested nitazenes were full agonists, showing higher absolute potencies in the cAMP assay compared to β-arrestin 2 recruitment assays. nih.gov This research also highlighted that N-pyrrolidino substitutions on the benzimidazole (B57391) core were generally more favorable for MOR activation than N-piperidine substitutions, suggesting that N-Piperidinyl Isotonitazene may be slightly less potent than its N-pyrrolidino counterpart. nih.gov

In Vitro Potency and Efficacy Profiling

The in vitro profile of N-Piperidinyl Isotonitazene has been characterized through radioligand binding assays to determine its affinity for the µ-opioid receptor (MOR) and functional assays to measure its potency and efficacy in activating the receptor.

A comprehensive study by Kozell et al. (2024) evaluated the pharmacology of 19 different nitazene analogues, including N-Piperidinyl Isotonitazene, at human opioid receptors. researchgate.net This research utilized [³H]DAMGO binding assays to determine affinity (Ki) and [³⁵S]GTPγS binding assays to assess functional potency (EC₅₀) and efficacy (Emax) at the µ-opioid receptor. researchgate.net

Comparative Analysis with Reference Opioids (e.g., Morphine, Fentanyl, Hydromorphone)

In comparative in vitro assays, N-Piperidinyl Isotonitazene demonstrates significant potency relative to traditional opioids like morphine and fentanyl. The study by Kozell et al. (2024) established that while some nitazene analogues displayed potency significantly higher than fentanyl, N-Piperidinyl Isotonitazene was found to be less potent than fentanyl in [³⁵S]GTPγS functional assays. researchgate.net However, it still maintains high efficacy as a full MOR agonist. researchgate.net

Table 1: In Vitro Potency and Efficacy at the µ-Opioid Receptor (MOR)

| Compound | MOR Affinity (Ki, nM) | MOR Functional Potency (EC₅₀, nM) | MOR Functional Efficacy (%Emax vs. DAMGO) |

|---|---|---|---|

| N-Piperidinyl Isotonitazene | 1.13 | 11.2 | 102% |

| Fentanyl | 1.11 | 3.48 | 91% |

| Morphine | 2.12 | 60.1 | 75% |

Data sourced from Kozell et al. (2024). Assays performed were [³H]DAMGO for affinity and [³⁵S]GTPγS for potency and efficacy in CHO-hMOR cells.

Comparative Analysis with Nitazene Analogues (e.g., Isotonitazene, Etonitazene, Protonitazene)

When compared to its structural relatives within the nitazene class, N-Piperidinyl Isotonitazene's potency varies. Structure-activity relationship studies indicate that modifications to the N,N-diethylamino group, such as replacement with a piperidinyl moiety, influence the compound's activity. nih.govwikipedia.org Research has shown that N-pyrrolidino substitutions tend to be more favorable for MOR activation than N-piperidine substitutions. nih.gov

The Kozell et al. (2024) study provides quantitative data for a direct comparison. researchgate.net N-Piperidinyl Isotonitazene was found to have a lower binding affinity and functional potency at the MOR compared to other prominent nitazenes like isotonitazene and etonitazene. researchgate.net For instance, N-pyrrolidino isotonitazene and etonitazene showed sub-nanomolar potencies, significantly exceeding that of N-Piperidinyl Isotonitazene. researchgate.net

Table 2: Comparative In Vitro Potency of Nitazene Analogues at the µ-Opioid Receptor (MOR)

| Compound | MOR Affinity (Ki, nM) | MOR Functional Potency (EC₅₀, nM) | MOR Functional Efficacy (%Emax vs. DAMGO) |

|---|---|---|---|

| N-Piperidinyl Isotonitazene | 1.13 | 11.2 | 102% |

| Isotonitazene | 0.28 | 1.10 | 100% |

| Etonitazene | 0.25 | 0.58 | 100% |

| Protonitazene | 0.51 | 1.34 | 101% |

Data sourced from Kozell et al. (2024). Assays performed were [³H]DAMGO for affinity and [³⁵S]GTPγS for potency and efficacy in CHO-hMOR cells.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models are crucial for understanding the in vivo effects of a substance, such as its ability to produce analgesia or induce characteristic opioid-related behaviors like catalepsy.

Antinociceptive Effects and Potency Evaluation

Specific in vivo studies evaluating the antinociceptive effects of N-Piperidinyl Isotonitazene have not been reported in the reviewed scientific literature. However, data on the parent compound, isotonitazene, provides context for the potential potency of this analogue class. In studies using male rats, isotonitazene was a potent antinociceptive agent, with an ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population) of 4.22 µg/kg in the hot plate test. nih.gov For comparison, the closely related N-piperidinyl etonitazene was found to have an ED₅₀ of 0.0205 mg/kg in the same assay, a potency comparable to that of fentanyl (ED₅₀ = 0.0209 mg/kg) and over 190 times higher than that of morphine (ED₅₀ = 3.940 mg/kg). researchgate.net

Catalepsy Induction and Characterization

As with antinociceptive effects, specific data on catalepsy induction for N-Piperidinyl Isotonitazene is not available in the reviewed literature. Catalepsy, a state of immobility and muscular rigidity, is a characteristic effect of potent µ-opioid agonists in rodents. Studies on related nitazenes have demonstrated this effect. For example, isotonitazene was shown to induce catalepsy in rats with an ED₅₀ of 8.68 µg/kg. nih.gov The related compound, N-piperidinyl etonitazene, also induces opioid-like cataleptic effects in rats. researchgate.net

Thermic Effects

Detailed studies specifically investigating the thermic effects of N-Piperidinyl Isotonitazene were not found in the reviewed scientific literature. However, research on structurally related benzimidazole opioids provides context for its potential effects on thermoregulation.

Opioids as a class are known to affect body temperature, often in a dose-dependent manner. For instance, the parent compound, isotonitazene, has been demonstrated to produce marked hypothermia in male Sprague-Dawley rats. researchgate.netresearchgate.net This effect was observed at a dose of 30 µg/kg. researchgate.netresearchgate.net Furthermore, other related nitazene analogs, such as N-piperidinyl etonitazene and N-pyrrolidino etonitazene, have been shown to induce opioid-like thermic effects in rats, suggesting that modulation of body temperature is a common characteristic of this chemical class. nih.govresearchgate.net

Table 1: Thermic Effect of the Parent Compound Isotonitazene in Rats

| Compound | Species | Effect |

|---|

This table summarizes the observed thermic effect of the parent compound, isotonitazene, in preclinical studies.

Drug Discrimination Paradigms in Rodents

Drug discrimination studies are utilized in preclinical pharmacology to assess the subjective effects of a substance by training animals to recognize and distinguish it from a placebo. The subjective effects of N-Piperidinyl Isotonitazene have been characterized in rats trained to discriminate the opioid agonist morphine from saline. nih.gov

In a study examining the behavioral effects of sixteen different nitazene analogs, N-Piperidinyl Isotonitazene was found to fully substitute for the discriminative stimulus effects of morphine in male Sprague-Dawley rats. nih.gov This indicates that the compound produces subjective effects that are similar to those of morphine. The potencies of the various nitazene analogs tested in this study varied widely when compared to the potent opioid fentanyl. nih.gov

Crucially, the substitution for the morphine stimulus by the nitazene compounds was blocked by the opioid antagonist naltrexone. nih.gov This finding confirms that the morphine-like subjective effects of N-Piperidinyl Isotonitazene are mediated by its action on opioid receptors. nih.gov

Table 2: Drug Discrimination Profile of N-Piperidinyl Isotonitazene

| Parameter | Finding | Species |

|---|---|---|

| Training Drug | Morphine | Sprague-Dawley Rat nih.gov |

| Substitution | Full substitution for morphine | Sprague-Dawley Rat nih.gov |

This table provides a summary of the findings from drug discrimination studies involving N-Piperidinyl Isotonitazene in rodents.

Metabolic Pathways and Metabolite Identification of N Piperidinyl Isotonitazene Citrate

In Vitro Metabolism Studies (e.g., Pooled Human Liver Microsomes)

In vitro studies using pooled human liver microsomes (pHLM) are instrumental in predicting the metabolic fate of new psychoactive substances like N-Piperidinyl Isotonitazene. nih.govresearchgate.net These studies have revealed that this compound undergoes extensive phase I metabolism. researchgate.net Research has shown that incubating N-Piperidinyl Isotonitazene with pHLM leads to the formation of numerous metabolites. nih.gov One study identified a total of 20 metabolites after pHLM incubation, indicating a significant degree of biotransformation. nih.govresearchgate.net Another study utilizing human liver microsomes investigated the metabolism of six novel nitazene (B13437292) analogs, including N-desethyl isotonitazene, and found that N-dealkylation and hydroxylation were major metabolic reactions. nih.gov

The primary metabolic transformations observed in these in vitro models include O-deethylation, hydroxylation, and ketone reduction, as well as combinations of these processes. nih.govresearchgate.net The rapid metabolism of nitazenes like isotonitazene in human liver microsomes and S9 fractions has been documented, with significant depletion of the parent compound within 60 minutes. frontiersin.org This rapid metabolic clearance underscores the importance of identifying specific metabolites to confirm exposure. nih.govresearchgate.net The cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, and CYP2C8, have been identified as the major hepatic enzymes responsible for the metabolism of nitazenes. frontiersin.org

Identification and Structural Elucidation of Phase I Metabolites

Phase I metabolism of N-Piperidinyl Isotonitazene involves several key chemical reactions that modify its structure, preparing it for subsequent elimination. These reactions primarily include O-dealkylation, hydroxylation, oxidation, and nitro group reduction.

O-Dealkylation Pathways

O-dealkylation is a prominent metabolic pathway for N-Piperidinyl Isotonitazene and other related nitazene compounds. nih.govsemanticscholar.org This process involves the removal of an alkyl group from an ether linkage. For N-Piperidinyl Isotonitazene, which contains an isopropoxy group, this would result in the formation of a hydroxylated metabolite. caymanchem.com Specifically, O-deethylation has been identified as one of the most pronounced transformations for N-Piperidinyl Etonitazene, a closely related analog, in both in vitro and in vivo studies. nih.govresearchgate.net The resulting O-dealkylated metabolites are considered important urinary biomarkers for detecting exposure to these compounds. nih.govresearchgate.net For instance, 4'-hydroxy nitazene, an O-dealkylation product, is a universal metabolite for nitazene analogs that share a common structural framework. semanticscholar.org

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group to the molecule, is another significant phase I metabolic route. nih.govresearchgate.net This reaction can occur at various positions on the N-Piperidinyl Isotonitazene molecule, including the piperidine (B6355638) ring and the benzimidazole (B57391) core. Studies on similar nitazenes have consistently identified hydroxylated metabolites. nih.gov For example, hydroxylation of the piperidine ring has been observed in the metabolism of other piperidine-containing compounds. Research on N-pyrrolidino etonitazene suggests that hydroxylation of the benzyl (B1604629) moiety to form 4'-hydroxy nitazene derivatives is a common metabolic step. researchgate.net

Oxidation Processes

Oxidative processes beyond hydroxylation also contribute to the metabolism of N-Piperidinyl Isotonitazene. These can include the formation of ketone groups and N-oxidation. nih.govresearchgate.net For instance, the piperidine ring can undergo oxidation to form a lactam. N-oxidation of the tertiary amine in the piperidine moiety is another potential metabolic pathway, which has been observed for other drugs containing this functional group. nih.gov

Nitro Group Reduction

The reduction of the nitro group on the benzimidazole ring is a characteristic metabolic pathway for many nitazene compounds. semanticscholar.orgnih.gov This biotransformation results in the formation of an amino metabolite. who.int For isotonitazene, the corresponding 5-amino metabolite has been identified in biological samples. nih.govwho.intresearchgate.net While this metabolite is often detected in blood, its presence in urine can be less consistent. who.intresearchgate.net

Identification and Structural Elucidation of Phase II Metabolites (e.g., Glucuronidation)

Following phase I metabolism, the modified metabolites of N-Piperidinyl Isotonitazene can undergo phase II conjugation reactions, with glucuronidation being a primary pathway. nih.govnih.gov Glucuronidation involves the attachment of a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body.

O-glucuronidation is a major phase II transformation for nitazene metabolites that possess a hydroxyl group, such as those formed through O-dealkylation. nih.govnih.gov For example, the 4'-hydroxy nitazene metabolite can be further conjugated with glucuronic acid. nih.gov Studies on isotonitazene and other analogs have confirmed the presence of O-glucuronide metabolites in urine. nih.gov The combination of N-deethylation and O-dealkylation followed by O-glucuronidation has been identified as a key metabolic sequence for several nitazene compounds. nih.govresearchgate.net

Pharmacological Activity Assessment of Identified Metabolites (in vitro)

The biotransformation of N-Piperidinyl Isotonitazene, also known as etonitazepipne, results in various metabolites primarily through Phase I metabolic reactions. These transformations include O-dealkylation, hydroxylation, and oxidation. who.int In vitro studies utilizing pooled human liver microsomes (pHLM) have been instrumental in identifying these metabolic products. nih.govresearchgate.net

A key metabolite that has been subjected to pharmacological assessment is N-piperidinyl-4'-OH-nitazene, a product of O-dealkylation. who.int In vitro functional assays have been conducted to determine its activity at the µ-opioid receptor (MOR). These studies indicate that while the metabolites of N-Piperidinyl Isotonitazene may retain psychoactivity, their potency is generally reduced compared to the parent compound. who.int

The pharmacological activity of the primary metabolite, N-piperidinyl-4'-OH-nitazene, has been quantified in terms of its half-maximal effective concentration (EC₅₀) in two different functional assays: β-arrestin 2 recruitment and cyclic adenosine (B11128) monophosphate (cAMP) inhibition. In the β-arrestin 2 recruitment assay, N-piperidinyl-4'-OH-nitazene exhibited an EC₅₀ of 56.9 nM, which is 11 times less potent than the parent compound. In the cAMP functional assay, its EC₅₀ was 4.75 nM, indicating it is 21 times less potent than N-Piperidinyl Isotonitazene. who.int

Table 1: In Vitro Pharmacological Activity of N-Piperidinyl-4'-OH-Nitazene

| Assay | EC₅₀ (nM) | Potency vs. Parent Compound |

|---|---|---|

| β-arrestin 2 Recruitment | 56.9 | 11x less potent |

| cAMP Inhibition | 4.75 | 21x less potent |

Comparative Metabolic Profiling with Structurally Related Nitazenes

The metabolic pathways of N-Piperidinyl Isotonitazene show both similarities and differences when compared to other 2-benzylbenzimidazole opioids, commonly known as nitazenes. The primary metabolic routes for this class of compounds typically involve N-dealkylation, O-dealkylation, hydroxylation, and reduction of the nitro group. drugsandalcohol.ienih.gov

N-Piperidinyl Isotonitazene's metabolism is characterized by O-deethylation, hydroxylation, and ketone reduction. nih.gov In contrast, a well-studied analogue, isotonitazene, primarily undergoes N-dealkylation and O-dealkylation to form significant metabolites such as N-desethyl isotonitazene and 4'-hydroxy nitazene, respectively. nih.gov The metabolite N-desethyl isotonitazene is of particular interest as it has demonstrated higher in vitro potency than its parent compound, etonitazene. nih.gov Another analogue, protonitazene, undergoes extensive metabolism leading to multiple phase I metabolites through hydroxylation, N-desethylation, and O-despropylation, as well as phase II glucuronidation products.

A comparative analysis of the in vitro µ-opioid receptor activation across different nitazene structural classes reveals important structure-activity relationships. These classes include 'ring' substituted analogues (e.g., N-pyrrolidino and N-piperidinyl modifications), 'desnitazene' analogues (which lack the 5-nitro group), and N-desethyl analogues. drugsandalcohol.ie

Research indicates that 'ring' modifications generally lead to highly active compounds. drugsandalcohol.ie However, within this subgroup, N-pyrrolidino substitutions tend to be more favorable for µ-opioid receptor activation than N-piperidine substitutions, with the exception of the 4'-OH metabolites. drugsandalcohol.ieresearchgate.net The removal of the 5-nitro group from the benzimidazole ring consistently results in a significant decrease in potency. drugsandalcohol.ieresearchgate.net N-desethyl modifications also show significant µ-opioid receptor activity, though they typically result in slightly lower potency compared to their non-dealkylated counterparts. drugsandalcohol.ie A notable exception is N-desethyl isotonitazene, which is consistently more potent than isotonitazene itself. drugsandalcohol.ie

Advanced Analytical Methodologies for the Detection and Characterization of N Piperidinyl Isotonitazene Citrate

Spectroscopic Techniques for Structural Confirmation and Identification

Spectroscopic methods are indispensable for the definitive identification of N-Piperidinyl Isotonitazene. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a unique chemical fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis. It separates volatile compounds in a mixture and then detects them based on their mass-to-charge ratio (m/z). For N-Piperidinyl Isotonitazene, GC-MS analysis reveals characteristic fragmentation patterns that aid in its identification. ugent.becfsre.org

In a typical analysis, a diluted sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. ugent.be The retention time, the time it takes for the compound to travel through the column, is a key identifying feature. For N-Piperidinyl Isotonitazene, a retention time of 12.68 minutes has been reported under specific chromatographic conditions. ugent.be

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV, causing it to fragment into smaller, charged ions. ugent.becfsre.org The resulting mass spectrum displays these fragments according to their m/z ratio. A key diagnostic product ion for N-Piperidinyl Isotonitazene is observed at m/z 112. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 12.68 min | ugent.be |

| Ionization Energy | 70 eV | ugent.becfsre.org |

| Diagnostic Product Ion (m/z) | 112 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offers enhanced sensitivity and specificity for the analysis of non-volatile and thermally labile compounds like N-Piperidinyl Isotonitazene. ugent.benih.govresearchgate.net These methods are particularly crucial for detecting low concentrations in biological matrices. ugent.benih.gov

In LC-MS analysis, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Chromatographic separation is often achieved using a C18 or a phenylhexyl column with gradient elution. ugent.becfsre.orgnih.gov The retention time for N-Piperidinyl Etonitazene has been reported as 6.69 minutes under specific LC conditions. cfsre.org For its structural analog, isotonitazene, retention times of 1.21 minutes have been noted. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. ugent.benih.gov For N-Piperidinyl Etonitazene, LC-HRMS analysis has identified characteristic fragment ions at m/z 112.1122 and 135.0805. ugent.be The high sensitivity of these methods allows for the detection of N-Piperidinyl Isotonitazene at concentrations as low as 1.21 ng/mL in serum and 0.51 ng/mL in urine. ugent.benih.gov The limit of detection for related nitazene (B13437292) analogs can be as low as 0.1 ng/mL. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (N-Piperidinyl Etonitazene) | 6.69 min | cfsre.org |

| Retention Time (Isotonitazene) | 1.21 min | researchgate.net |

| Fragment Ion (m/z) | 112.1122 | ugent.be |

| Fragment Ion (m/z) | 135.0805 | ugent.be |

| Serum Concentration Detected | 1.21 ng/mL | ugent.benih.gov |

| Urine Concentration Detected | 0.51 ng/mL | ugent.benih.gov |

| Limit of Detection (related analogs) | 0.1 ng/mL | nih.govresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. ugent.benih.govunil.ch When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the compound.

For N-Piperidinyl Etonitazene, FTIR analysis using attenuated total reflectance (ATR) has identified main absorbance peaks at 1510, 1336, 1316, 1233, and 738 cm⁻¹. ugent.be The band at 1508 cm⁻¹ is indicative of the aryl-nitro function, while the peak at 1235 cm⁻¹ corresponds to the aryl-ether group, which are characteristic features of the nitazene class of compounds. unil.ch

| Absorbance Peak (cm⁻¹) | Functional Group Correspondence | Reference |

|---|---|---|

| 1510 | Aryl-nitro function | ugent.be |

| 1508 | Aryl-nitro function | unil.ch |

| 1339 | Tertiary amine and/or aryl-nitro function | unil.ch |

| 1336 | - | ugent.be |

| 1316 | - | ugent.be |

| 1235 | Aryl-ether group | unil.ch |

| 1233 | - | ugent.be |

| 738 | - | ugent.be |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete chemical structure of a molecule in solution. unil.chresearchgate.netspringermedizin.de It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. For related benzimidazole (B57391) compounds, specific chemical shifts in both ¹H and ¹³C NMR spectra have been used to confirm their structure. For example, in a related compound, the chemical shifts of the ethylene (B1197577) group at 2.80/33.4 ppm (¹H/¹³C) and 2.73/60.7 ppm (¹H/¹³C) confirmed its connection to a piperidine (B6355638) ring via a nitrogen atom. springermedizin.de A quaternary carbon signal at 173.1 ppm in the ¹³C NMR spectrum has also been a key identifier. springermedizin.de While specific ¹H and ¹³C NMR data for N-Piperidinyl Isotonitazene (citrate) is not widely published in the provided search results, the technique remains crucial for the definitive structural confirmation of this and other novel synthetic opioids.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, similar to FTIR. It is particularly useful for identifying substances in their original packaging, minimizing handling risks. atselektronik.com.tr The Agilent Resolve Handheld Raman Analyzer, which utilizes spatially offset Raman spectroscopy (SORS), has been shown to identify various nitazenes, including N-Piperidinyl Etonitazene. atselektronik.com.tr This technology can detect substances through various barriers like colored and opaque plastics, glass, and paper. atselektronik.com.tr

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a substance. This technique is often used in conjunction with liquid chromatography for the detection and quantification of compounds. N-Piperidinyl Etonitazene exhibits absorption maxima at 241 and 309 nm. ugent.be Its structural analog, N-Piperidinyl Isotonitazene, has a reported UV absorption maximum at 239 nm. caymanchem.com

| Compound | UV Absorption Maxima (nm) | Reference |

|---|---|---|

| N-Piperidinyl Etonitazene | 241, 309 | ugent.be |

| N-Piperidinyl Isotonitazene | 239 | caymanchem.com |

Chromatographic Separation Techniques

The chromatographic separation of N-Piperidinyl Isotonitazene is a cornerstone of its analytical workflow, enabling its isolation from complex mixtures for subsequent identification and quantification. Due to the structural similarities among nitazene analogues, high-resolution chromatographic techniques are imperative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of nitazene compounds. smolecule.com Reversed-phase chromatography, utilizing C18 analytical columns, is the predominant method. smolecule.comresearchgate.net Gradient elution with mobile phases typically composed of acetonitrile (B52724) and water allows for the effective separation of N-Piperidinyl Isotonitazene. smolecule.com The retention time for N-Piperidinyl Isotonitazene generally falls within the range of 4.5 to 6.84 minutes, contingent on the specific chromatographic conditions. smolecule.com Detection is often performed using a UV detector at 254 nm, corresponding to the absorption maxima of the benzimidazole chromophore. smolecule.com

Table 1: HPLC Parameters for N-Piperidinyl Isotonitazene Analysis

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 254 nm |

| Typical Retention Time | 4.5 - 6.84 min |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of N-Piperidinyl Isotonitazene, including enhanced resolution, reduced analysis times, and lower solvent consumption. UHPLC systems, when coupled with tandem mass spectrometry (MS/MS), provide a powerful tool for the determination of nitazene analogues in various matrices. researchgate.netresearchgate.net A validated UHPLC-MS/MS method for 26 synthetic benzimidazole opioids, including N-Piperidinyl Isotonitazene, demonstrated the capability to separate isomers. researchgate.net This methodology achieved a limit of quantification (LOQ) as low as 10 pg/mL for most compounds. researchgate.net

Table 2: UHPLC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Technique | UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 10 pg/mL for most analytes |

| Precision | ≤ 14.9% |

| Accuracy | ±14.1% |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction of N-Piperidinyl Isotonitazene from diverse biological and non-biological matrices is critical for accurate analysis. Common matrices include blood, urine, oral fluid, and seized drug materials.

Liquid-liquid extraction (LLE) at an alkaline pH (e.g., pH 9) is a frequently employed technique for preparing biological samples. researchgate.netresearchgate.net This method has demonstrated recovery values ranging from 80.6% to 120.4%. researchgate.net Another effective technique is fabric phase sorptive extraction (FPSE), which is considered a green sample preparation technology and has been successfully applied to the analysis of opioids in oral fluid. researchgate.net For seized drug materials, simple dilution in a suitable solvent may be sufficient. windows.net

Validated methods have shown that while ionization enhancement can occur in biological matrices, it does not compromise quantitative accuracy when properly controlled. smolecule.comresearchgate.net

Development and Validation of Analytical Reference Standards for the Chemical Compound

The availability of high-purity, well-characterized analytical reference standards is fundamental for the accurate identification and quantification of N-Piperidinyl Isotonitazene (citrate). Reputable suppliers provide reference materials with a purity of over 95% as determined by HPLC. lgcstandards.com

The development of these standards involves complex synthesis and purification processes. Chromatographic techniques, such as preparative HPLC, are essential for achieving high purity levels (e.g., >99.5%). smolecule.com The process for producing these standards can involve:

Synthesis of the benzimidazole core. smolecule.com

Attachment of the piperidine group. smolecule.com

Reaction with citric acid to form the citrate (B86180) salt. smolecule.com

Validation of reference standards includes comprehensive characterization using various analytical techniques, such as NMR, mass spectrometry, and HPLC, to confirm the structure and purity. researchgate.net

Strategies for Isomer Differentiation (e.g., from N-Piperidinyl Protonitazene)

Distinguishing between isomers like N-Piperidinyl Isotonitazene and N-Piperidinyl Protonitazene is a significant analytical challenge due to their identical mass and similar chemical properties. The primary strategy for differentiation relies on chromatographic separation. researchgate.net

By optimizing chromatographic conditions, such as the column chemistry, mobile phase composition, and gradient profile, baseline or near-baseline separation of these isomers can be achieved. researchgate.net The distinct retention times of the isomers then allow for their unambiguous identification. researchgate.net

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), also plays a role. While the precursor ions of the isomers are the same, subtle differences in their fragmentation patterns (product ion spectra) may exist. researchgate.netresearchgate.net Developing selective Multiple Reaction Monitoring (MRM) methods that target these unique fragment ions can further aid in differentiation. researchgate.net Liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) is a commonly used technique for the structural characterization and differentiation of nitazene analogs. researchgate.netresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Piperidinyl Isotonitazene (citrate) |

| N-Piperidinyl Protonitazene |

| Acetonitrile |

| Isotonitazene |

| Metonitazene-d3 |

Structure Activity Relationship Sar Studies of N Piperidinyl Isotonitazene Citrate and Analogues

Influence of Benzimidazole (B57391) Core Modifications on Opioid Activity

The benzimidazole core is a fundamental structural component of N-Piperidinyl Isotonitazene and its analogues, and modifications to this scaffold can profoundly influence their opioid activity. The chemical scaffold of these benzimidazole opioids (BOs) consists of a benzimidazole core with an N-ethylamine side chain at position 1 and a phenylalkyl chain at position 2. cfsre.org

Research has shown that the presence and position of a nitro group on the benzimidazole ring are critical determinants of potency. nih.gov For instance, compounds with a nitro group at the 5-position, such as isotonitazene, generally exhibit high µ-opioid receptor (MOR) agonism. nih.gov The electron-withdrawing nature of the 5-nitro group is thought to enhance the electrophilicity of the molecule, contributing to its binding at the MOR. nih.gov Conversely, the removal of the 5-nitro group from the benzimidazole ring consistently leads to a significant decrease in potency. nih.govresearchgate.net While a nitro group can also be present at the 6-position, this appears to have a less pronounced effect on pharmacological activity. cfsre.org Some analogues lacking any substitution on the benzimidazole moiety, such as isodesnitazene, still demonstrate notable potency, suggesting a complex interplay of structural factors. cfsre.org

Systematic derivatization of the parent compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, revealed that nitration at the 5-position significantly enhances activity. nih.gov

Effects of Piperidine (B6355638) Moiety Variations on Receptor Binding and Functional Activity

The N,N-diethylaminoethyl side chain, and its cyclic variations like the piperidine moiety in N-Piperidinyl Isotonitazene, play a crucial role in the interaction with opioid receptors. Studies comparing different cyclic substitutions have provided valuable insights into the SAR at this position.

In vitro MOR activation assays have demonstrated that "ring" modifications, including N-pyrrolidino and N-piperidinyl substitutions, generally result in highly active compounds. nih.govresearchgate.net However, a consistent trend observed is that N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions. nih.govresearchgate.net For example, unpublished preliminary data suggested that N-pyrrolidino etonitazene is approximately 20 times more potent than fentanyl, with the N-piperidinyl version (etonitazepipne) reported to have even greater potency. biorxiv.org

Recent in vitro data has indicated that N-piperidinyl etonitazene is slightly less potent than etonitazene but more potent than fentanyl. cfsre.org In one study, N-piperidinyl etonitazene demonstrated high potency (EC50=2.49 nM) and efficacy (Emax=183% versus hydromorphone) in a MOR-β-arrestin2 activation assay. nih.gov

The table below presents comparative data on the in vitro µ-opioid receptor (MOR) activity of various piperidine and pyrrolidine (B122466) analogues.

| Compound | MOR Activity (β-arrestin 2 recruitment) EC50 (nM) | MOR Activity (mini-Gi) EC50 (nM) |

| N-Piperidinyl Etonitazene | 2.49 | - |

| N-Pyrrolidino Etonitazene | - | - |

| Isotonitazene | 3.72 | - |

| Fentanyl | >100 | >100 |

| Morphine | >1000 | >1000 |

| Data sourced from multiple studies and presented for comparative purposes. The EC50 value represents the concentration of the compound that produces a half-maximal response. |

Impact of Substitutions at the 5-Nitro Group Position

The 5-nitro group on the benzimidazole ring is a key pharmacophore for high opioid activity in the nitazene (B13437292) class of compounds. Its removal or substitution has a pronounced impact on the potency and efficacy of these analogues.

The primary role of the 5-nitro group is believed to be its electron-withdrawing properties, which enhance the molecule's interaction with the µ-opioid receptor. nih.gov Research has consistently shown that removing this nitro group leads to a dramatic reduction in potency. nih.govresearchgate.net This highlights the critical contribution of this specific substitution to the high MOR affinity and agonist activity observed in many nitazene analogues.

While nitazenes are defined by the 5-nitro substitution, compounds nitrated at the 6-position are generally less effective, and the 4- or 7-nitro isomers are not found to be active as analgesics. nih.gov This underscores the positional importance of the nitro group for optimal opioid receptor interaction.

The following table illustrates the effect of the 5-nitro group on µ-opioid receptor activity by comparing compounds with and without this substitution.

| Compound | Presence of 5-Nitro Group | µ-Opioid Receptor Potency (Relative to Morphine) |

| Isotonitazene | Yes | ~500x |

| Isodesnitazene | No | Significantly lower than Isotonitazene |

| Etonitazene | Yes | High |

| Etodesnitazene | No | Lower than Etonitazene |

| Data compiled from various sources indicating the general trend in potency. |

Comparative Analysis of N-desethyl Analogues and their Activity Profiles

The N-dealkylation of the N,N-diethylaminoethyl side chain is a known metabolic pathway for many nitazene analogues, leading to the formation of N-desethyl metabolites. who.int Initially considered as metabolites, some N-desethyl analogues are now emerging as standalone synthetic opioids. researchgate.net

Intriguingly, while N-desethyl modifications generally result in slightly lower potency compared to their parent compounds, N-desethyl isotonitazene is a notable exception and is consistently found to be more potent than isotonitazene itself. nih.govresearchgate.net In vitro pharmacological data has shown that N-desethyl isotonitazene is an active opioid agonist and is approximately 20 times more potent than fentanyl. researchgate.net

One study found that N-desethyl isotonitazene exhibited a seven-fold and two-fold greater affinity for the µ-opioid receptor than isotonitazene and fentanyl, respectively. who.int In contrast, N-desethyl isotonitazene showed less affinity for the κ-opioid receptor compared to isotonitazene and fentanyl. who.int Another study using BRET assays found N-desethyl isotonitazene to be less potent (EC50 = 252 pM) than isotonitazene (EC50 = 107 pM), although both demonstrated superagonist activity. who.int

The table below provides a comparative analysis of the µ-opioid receptor binding affinity (Ki) for N-desethyl isotonitazene and related compounds.

| Compound | µ-Opioid Receptor Ki (nM) |

| N-desethyl isotonitazene | 2.2 ± 0.4 |

| Isotonitazene | 15.8 ± 3.1 |

| Fentanyl | 4.4 ± 1.0 |

| Morphine | 2.1 ± 0.4 |

| Ki values represent the concentration of the competing ligand that will bind to half the receptors at equilibrium. Lower Ki values indicate higher binding affinity. Data is from a single study for direct comparison. |

Elucidation of Key Structural Features Conferring High Potency and Efficacy

The high potency and efficacy of N-Piperidinyl Isotonitazene and its analogues are a result of a combination of key structural features that optimize their interaction with the µ-opioid receptor.

The 5-Nitro Group: As previously discussed, the electron-withdrawing nitro group at the 5-position of the benzimidazole ring is a critical determinant of high potency. nih.gov

The 2-Benzyl Moiety: The substitution at the para-position of the 2-benzyl group also significantly influences activity. The length of the para-alkoxy side chain is a key factor, with ethoxy and isopropoxy groups often being optimal for MOR activation. nih.gov Shorter (methoxy) or longer (butoxy) chains tend to result in less potent analogues. nih.gov

The N,N-disubstituted Ethylamine (B1201723) Side Chain: The nature of the substitution on the ethylamine side chain at position 1 of the benzimidazole core is crucial. While N,N-diethyl substitution is common, cyclic variations like pyrrolidine and piperidine rings also confer high activity. nih.govresearchgate.net As noted, N-pyrrolidino substitutions are generally more favorable for MOR activation than N-piperidine substitutions. nih.govresearchgate.net

Forensic and Toxicological Research Applications of N Piperidinyl Isotonitazene Citrate

Utilization as an Analytical Reference Standard in Forensic Chemistry and Toxicology

N-Piperidinyl isotonitazene (citrate) serves as a critical analytical reference standard for forensic chemistry and toxicology laboratories. caymanchem.com As a well-characterized material with a known purity of ≥98%, it provides a reliable benchmark for the development, validation, and implementation of analytical methods aimed at detecting this potent synthetic opioid in various samples. caymanchem.com The availability of a certified reference standard is fundamental for ensuring the accuracy and reliability of forensic laboratory results, enabling toxicologists and chemists to confidently identify and quantify the substance in seized materials and biological specimens.

This reference material is structurally similar to other known opioids, particularly other nitazene (B13437292) analogues, making it an essential component for comparative analysis and for understanding the chemical properties of this evolving class of synthetic drugs. caymanchem.com Its use is strictly intended for research and forensic applications, providing a legal and reliable source for laboratories to calibrate instrumentation, perform quality control checks, and conduct research into its pharmacological and toxicological effects. caymanchem.com

Table 1: Chemical and Physical Data for N-Piperidinyl Isotonitazene (citrate) Analytical Reference Standard caymanchem.com

| Property | Value |

| Formal Name | 2-(4-isopropoxybenzyl)-5-nitro-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole, monocitrate |

| Molecular Formula | C₂₄H₃₀N₄O₃ • C₆H₈O₇ |

| Formula Weight | 614.7 |

| Purity | ≥98% |

| UV Lambda Max | 239 nm |

This data is essential for the initial characterization and identification of the compound in a laboratory setting.

Development of Screening and Confirmatory Methods for Identification in Seized Drug Samples

The emergence of N-piperidinyl isotonitazene and other nitazene analogues in the illicit drug market has necessitated the development of robust screening and confirmatory analytical methods for their unambiguous identification in seized drug samples. Due to the high potency of these compounds, they are often found in small quantities, making sensitive and specific analytical techniques paramount.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the identification of N-piperidinyl isotonitazene. researchgate.net While GC-MS is a widely used technique in forensic laboratories, LC-MS/MS is becoming increasingly common for the analysis of compounds like nitazenes that may be less suitable for GC-based methods. researchgate.net

Screening Methods:

Presumptive screening methods for opioids, such as colorimetric tests, are often unreliable for detecting nitazene analogues due to their unique chemical structure, which is dissimilar to traditional opioids like morphine or even fentanyl. nih.gov Therefore, more sophisticated instrumental techniques are required even for initial screening. Techniques like direct analysis in real time mass spectrometry (DART-MS) can provide rapid screening of suspected samples with minimal preparation. nist.gov

Confirmatory Methods:

For confirmatory analysis, a combination of chromatographic separation and mass spectrometric detection is the gold standard. The following table outlines typical parameters for the analysis of related nitazene compounds, which are applicable to N-piperidinyl isotonitazene.

Table 2: Exemplar Analytical Methods for Nitazene Analogue Identification

| Technique | Instrument | Column | Mobile Phase/Carrier Gas | Key Parameters |

| GC-MS | Agilent 5975 Series GC/MSD System | Not specified | Helium | Sample diluted in methanol. |

| LC-QTOF-MS | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | A: Ammonium formate (10 mM, pH 3.0), B: Methanol | Gradient elution, TOF MS Scan Range: 100-510 Da. |

| HPLC-TOF | Agilent 6230B TOF with Agilent 1260 Infinity HPLC | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron | A: 0.1% formic acid and 1mM ammonium formate in water, B: 0.1% formic acid in methanol | Gradient elution, positive ion scan mode with mass scanning from 82 to 1000 amu. |

Data adapted from methodologies for N-Piperidinyl Etonitazene and other nitazene analogues. cfsre.orgpolicija.si

The product ion spectra obtained from tandem mass spectrometry (MS/MS) are crucial for the structural elucidation and confirmation of nitazene analogues. For instance, N-piperidinyl compounds typically form a diagnostic iminium ion at m/z 84. researchgate.net

Research into Detection and Quantification in Biological Matrices for Identification Purposes

The detection and quantification of N-piperidinyl isotonitazene and its metabolites in biological matrices are critical for forensic toxicologists in determining the cause and manner of death in post-mortem investigations and for clinicians in treating non-fatal overdoses. The high potency of nitazenes means that they are often present in very low concentrations (low to sub-ng/mL) in biological fluids, posing a significant analytical challenge. nmslabs.com

Biological Matrices of Interest:

Blood: Whole blood is a primary matrix for quantifying the concentration of a drug at the time of death or impairment.

Urine: Urine is a valuable matrix for detecting the presence of a drug and its metabolites over a longer detection window.

Tissue: In post-mortem cases, tissue samples such as liver can be analyzed to determine drug distribution.

Gastric Content: Analysis of gastric content can provide evidence of the route of administration.

Vitreous Humor: This fluid from the eye is often used in post-mortem toxicology as it is a relatively clean matrix and can be useful when blood is not available or is compromised.

Analytical Techniques and Findings:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of nitazenes in biological samples due to its high sensitivity and specificity. cfsre.orgnih.gov Research on the closely related compound, N-piperidinyl etonitazene, has demonstrated its detection in post-mortem blood and urine at concentrations of 8.3 ng/mL and 11 ng/mL, respectively. researchgate.netnih.gov For isotonitazene, postmortem blood concentrations have been reported to range from 0.4 to 9.5 ng/mL. researchgate.net

Metabolism:

Understanding the metabolism of N-piperidinyl isotonitazene is crucial for identifying appropriate biomarkers of exposure, especially since the parent compound may be rapidly metabolized and present at very low concentrations. frontiersin.org Studies on related nitazenes have identified common metabolic pathways, including: researchgate.netnih.gov

O-dealkylation: Removal of the alkyl group from the ether linkage.

Hydroxylation: Addition of a hydroxyl group to the molecule.

N-dealkylation: Removal of the ethylpiperidine side chain. cfsre.orgfrontiersin.org

Reduction of the nitro group.

The identification of these metabolites can extend the detection window and provide additional evidence of drug exposure. researchgate.net

Table 3: Reported Concentrations of Nitazene Analogues in Post-Mortem Biological Samples

| Compound | Matrix | Concentration Range |

| Isotonitazene | Blood | 0.4 - 9.5 ng/mL |

| Isotonitazene | Urine | 0.6 - 4.0 ng/mL |

| Metonitazene | Blood | 0.52 - 33 ng/mL |

| N-Piperidinyl Etonitazene | Blood | 2.4 - 8.3 ng/mL |

| N-Piperidinyl Etonitazene | Urine | 11 ng/mL |

This table provides context for the expected concentration ranges of nitazene analogues in forensic casework. researchgate.netcfsre.org

Challenges Associated with the Forensic Identification of Nitazene Analogues

The forensic identification of N-piperidinyl isotonitazene and other nitazene analogues presents several significant challenges for forensic laboratories:

High Potency: The potency of many nitazenes, which can exceed that of fentanyl, means that they are active at very low doses. drugsandalcohol.ie This results in low concentrations in seized materials and biological specimens, often below the limit of detection for standard toxicological screening methods. nmslabs.com

Structural Similarity and Isomers: The nitazene class includes numerous structural analogues and isomers. These compounds can have very similar chemical properties and produce similar mass spectra, making their differentiation challenging without high-resolution analytical techniques and corresponding reference materials. nih.gov For example, isotonitazene and protonitazene are structural isomers that require effective chromatographic separation for individual identification. nih.gov

Rapid Emergence of New Analogues: The illicit drug market is dynamic, with new nitazene analogues continually emerging to circumvent drug control legislation. researchgate.net Forensic laboratories must constantly update their analytical methods and reference material libraries to keep pace with these new threats.

Lack of Comprehensive Metabolic Data: For many newly emerging nitazene analogues, including N-piperidinyl isotonitazene, comprehensive data on their metabolism in humans is often lacking. frontiersin.org This can make it difficult to identify the most appropriate biomarkers for confirming exposure, particularly in cases where the parent drug is no longer detectable.

Exclusion from Standard Screening Panels: Many hospital and forensic laboratory toxicology screening panels are not designed to detect nitazene analogues. nih.gov This can lead to false-negative results in overdose cases, complicating clinical treatment and post-mortem investigations.

Legal and Regulatory Implications for N Piperidinyl Isotonitazene Citrate Research and Control

Analysis of International and National Scheduling Status and Research Controls

The legal status of N-Piperidinyl Isotonitazene, also known as etonitazepipne, has evolved rapidly in response to its identification in the illicit drug market and associated public health risks. researchgate.netnih.gov

International Status: Internationally, the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory on New Psychoactive Substances (EWA) monitors the emergence of nitazenes. unodc.org While some nitazenes like clonitazene and etonitazene are under international control, N-Piperidinyl Isotonitazene's status is more recent. unodc.org The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally notified and placed N-piperidinyl etonitazene under intensive monitoring in Europe in January 2022. researchgate.net The increasing number and global spread of nitazenes have prompted calls for a more comprehensive international response to regulate this class of compounds. unodc.org

National Status (United States): In the United States, the Drug Enforcement Administration (DEA) has taken decisive action to control N-Piperidinyl Isotonitazene. As of July 29, 2024, N-Piperidinyl Etonitazene (etonitazepipne) was temporarily placed into Schedule I of the Controlled Substances Act (CSA). federalregister.govexportcompliancedaily.com This scheduling was based on a finding that the substance poses an imminent hazard to public safety. federalregister.gov

Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.gov The temporary scheduling order imposes stringent regulatory controls and administrative, civil, and criminal sanctions on the manufacture, distribution, importation, exportation, and research involving N-Piperidinyl Isotonitazene. federalregister.govfederalregister.gov There are no Food and Drug Administration (FDA)-approved New Drug Applications (NDAs) or Investigational New Drug (IND) applications for N-Piperidinyl Isotonitazene, meaning there are no legitimate medical channels for the substance. federalregister.govregulations.gov

Impact of Early Warning Systems on Research Priorities and Data Collection

Early warning systems (EWS) play a crucial role in identifying and responding to the threat posed by emerging NPS like N-Piperidinyl Isotonitazene. These systems are instrumental in shaping research priorities and driving data collection efforts.

The UNODC EWA and the EMCDDA in Europe are key international EWS that track the emergence of new substances. unodc.orgunodc.org The first report of a nitazene (B13437292) to the UNODC EWA was in 2019, and by 2023, the number of different nitazenes had grown to 13. unodc.org This rapid diversification highlights the importance of EWS in providing timely alerts to public health authorities, law enforcement, and the scientific community. unodc.org

The identification of N-Piperidinyl Isotonitazene in forensic toxicology cases and on the illicit market, often through data collected by EWS, has spurred research into its pharmacology and toxicology. researchgate.netregulations.gov For instance, the detection of N-Piperidinyl Isotonitazene in patients with suspected opioid overdose in New Jersey in 2021 was a significant finding that highlighted the need for routine testing for this emerging class of synthetic compounds. nih.govnih.govelsevierpure.com

Data from EWS and forensic laboratories inform research priorities by:

Identifying new threats: The early detection of N-Piperidinyl Isotonitazene and other nitazenes allows researchers to prioritize the development of analytical methods for their identification in biological samples and seized materials. unodc.orgindailysa.com.au

Understanding patterns of use: EWS data can reveal geographic trends in the distribution and use of new substances, helping to target public health interventions and research efforts. cfsre.orgsciencedaily.com

Assessing public health risks: Reports from EWS on overdose incidents and fatalities associated with nitazenes underscore the urgent need for research into their potency, and potential for harm. researchgate.netunodc.orgsciencedaily.com

Implications of Control Measures on the Availability and Conduct of Academic Research with the Chemical Compound

The scheduling of N-Piperidinyl Isotonitazene as a Schedule I controlled substance has significant implications for the availability and conduct of academic research. While necessary for public safety, these control measures can create substantial barriers for legitimate scientific investigation.

The placement in Schedule I imposes strict registration, security, record-keeping, and reporting requirements on researchers who wish to study the compound. federalregister.gov Obtaining the necessary DEA registration to handle Schedule I substances is a rigorous and time-consuming process. These regulations are designed to prevent diversion and ensure that the substances are handled safely and securely.

The practical implications for academic researchers include:

Reduced availability of reference standards: The stringent regulations can make it more difficult and expensive for researchers to obtain analytical reference standards for N-Piperidinyl Isotonitazene, which are essential for accurate identification and quantification in research studies.

Increased administrative burden: The extensive paperwork and compliance requirements associated with Schedule I research can be a significant deterrent for academic laboratories, particularly those with limited resources.

Delayed research: The time required to obtain the necessary approvals and licenses can delay critical research into the pharmacology, toxicology, and potential treatments for overdose related to N-Piperidinyl Isotonitazene.

Despite these challenges, the control of N-Piperidinyl Isotonitazene is a necessary step to mitigate its public health risks. The scientific community must navigate these regulatory frameworks to continue vital research that can inform public health responses and save lives.

Q & A

Q. What analytical methods are recommended for structural confirmation of N-Piperidinyl Isotonitazene (citrate) in biological samples?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard for structural identification. Key parameters include:

- Injection volume : 10 µL .

- TOF MS scan range : 100–510 Da, with SWATH® acquisition (27 windows) for precursor isolation and collision energy spread (35±15 eV) for fragmentation .

- Retention time : 6.65–6.69 min (compared to reference standards from Cayman Chemical) .

Method validation should include retention time matching, mass spectral library comparison, and confirmation of diagnostic fragments (e.g., m/z ratios specific to the benzimidazole core and piperidinyl side chain).

Q. What are the primary metabolic pathways of N-Piperidinyl Isotonitazene (citrate) in humans?

N-Piperidinyl Isotonitazene undergoes N-dealkylation and O-dealkylation , producing metabolites such as 5-amino-isotonitazene and desalkyl derivatives. These metabolites are detectable in urine and blood via LC-QTOF-MS, with urinary metabolites serving as biomarkers for extended detection windows . Key findings include:

Q. How is N-Piperidinyl Isotonitazene (citrate) classified in regulatory frameworks?

The compound is temporarily listed in Schedule I by the U.S. Drug Enforcement Administration (DEA) due to its structural similarity to isotonitazene and high μ-opioid receptor affinity . Researchers must comply with Controlled Substances Act (CSA) guidelines for storage, handling, and documentation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for N-Piperidinyl Isotonitazene (citrate)?

Contradictions in acute toxicity data (e.g., LD₅₀ values) may arise from differences in:

- Experimental models : Rodent vs. human hepatocyte assays.

- Dose administration : Intravenous vs. oral routes, with bioavailability variations due to first-pass metabolism .

To reconcile data, conduct cross-species comparative studies using standardized protocols (e.g., OECD Test Guidelines) and validate findings with in vitro toxicity assays (e.g., mitochondrial dysfunction markers).

Q. What experimental design considerations are critical for optimizing metabolite detection in forensic casework?

- Sample preparation : Use enzymatic hydrolysis (β-glucuronidase) to liberate conjugated metabolites, improving detection sensitivity .

- Matrix effects : Employ post-column infusion to assess ion suppression/enhancement in blood and urine .

- Validation criteria : Include limits of detection (LOD ≤ 0.1 ng/mL) and quantification (LOQ ≤ 0.5 ng/mL) aligned with SAMHSA guidelines .

Q. How can researchers address challenges in synthesizing N-Piperidinyl Isotonitazene (citrate) analogs for structure-activity relationship (SAR) studies?

- Synthetic routes : Optimize benzimidazole core formation via nitro-reduction and alkylation steps, monitoring purity via thin-layer chromatography (TLC) with solvent systems like ethyl acetate:methanol:ammonia (85:10:5) .

- Byproduct mitigation : Use acetic acid instead of glacial acetic acid to reduce esterification side reactions .

- Analytical validation : Confirm final product purity (>98%) using LC-QTOF-MS and nuclear magnetic resonance (NMR) spectroscopy .

Q. What strategies improve the detection of co-administered substances in N-Piperidinyl Isotonitazene-related overdose cases?

- Multi-analyte panels : Screen for co-occurring designer benzodiazepines (e.g., etizolam, fluantrazolam) using broad-spectrum LC-MS/MS methods, as 89% of isotonitazene cases involve polydrug use .

- Retrospective analysis : Reanalyze stored samples with expanded panels when novel analogs emerge, leveraging spectral libraries updated quarterly .

Methodological Guidance

How to formulate a PICOT research question for studying N-Piperidinyl Isotonitazene’s neurotoxicity?

- Population (P) : Rodent models exposed to chronic low-dose N-Piperidinyl Isotonitazene.

- Intervention (I) : Administration of μ-opioid receptor antagonists (e.g., naloxone).

- Comparison (C) : Saline-treated control group.

- Outcome (O) : Quantification of neuronal apoptosis via caspase-3 activation.

- Time (T) : 28-day exposure period.